molecular formula C10H11FO3 B1304782 2-Fluoro-4-isopropoxybenzoic acid CAS No. 289039-81-2

2-Fluoro-4-isopropoxybenzoic acid

Cat. No. B1304782
M. Wt: 198.19 g/mol
InChI Key: LFYMPARUPZDGHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorobenzoic acid derivatives involves various chemical reactions and starting materials. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a potential hypoxia imaging agent, was achieved using 2-hydroxymethyl 1,4-naphthoquinone and 4-[18F]fluorobenzoic acid with dicyclohexyl carbodiimide as a coupling agent . Another synthesis approach for 2-fluoro-6-iodobenzoic acid used 2-amino-6-fluorobenzoic acid as a starting material, involving carboxyl group protection, diazotization, iodosubstitution, and deprotection steps . Additionally, 2-fluorobenzoylthiourea was synthesized from 2-fluorocarboxylic acid through acylchloration and acylation with 2-amino pyridine .

Molecular Structure Analysis

The molecular structure of fluorobenzoic acid derivatives is characterized by the presence of a fluorine atom, which can influence the electronic distribution and reactivity of the molecule. For example, in the structure of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, the 2-fluorobenzoyl group maintains a trans-cis conformation with respect to the thiono C=S bond, and the propionic acid group adopts an anti conformation . The presence of fluorine can also affect the hydrogen bonding patterns within the crystal structure, as seen in the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid .

Chemical Reactions Analysis

Fluorobenzoic acid derivatives can participate in various chemical reactions due to the reactivity of the carboxylic acid group and the influence of the fluorine atom. The papers provided do not detail specific reactions of 2-fluoro-4-isopropoxybenzoic acid but do mention the use of fluorobenzoic acids in coupling reactions and the potential for various substitutions on the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzoic acid derivatives are influenced by the substituents on the benzene ring. For instance, the presence of a fluorine atom can increase the acidity of the carboxylic acid group and affect the compound's boiling and melting points. The provided papers do not offer specific data on the physical and chemical properties of 2-fluoro-4-isopropoxybenzoic acid but do mention the high purity and stability of synthesized compounds, as well as their potential applications in medical imaging and other fields .

Scientific Research Applications

Biodegradation Studies

  • Biodegradation by Sphingomonas sp. HB-1 : Studies on fluorobenzoates, including 2- and 4-fluorobenzoates, have revealed their biodegradation by specific bacteria. Sphingomonas sp. HB-1 can use 3-fluorobenzoate as a carbon and energy source, implicating potential biodegradation pathways for 2-fluoro-4-isopropoxybenzoic acid (Boersma et al., 2004).

Fluorobenzoates in Anaerobic Transformation

  • Anaerobic Transformation Studies : Research using isomeric fluorophenols as analogues for phenol has led to the transformation of these compounds into fluorobenzoic acids. This includes the transformation of 2-fluorophenol, suggesting possible applications for understanding the anaerobic transformations of similar compounds like 2-fluoro-4-isopropoxybenzoic acid (Genthner, Townsend, & Chapman, 1989).

Application in Metal-Organic Frameworks

  • Use in Metal-Organic Frameworks : The compound 2-fluorobenzoic acid has been used to prepare rare-earth clusters in metal-organic frameworks (MOFs). This suggests potential applications of 2-fluoro-4-isopropoxybenzoic acid in the synthesis or modification of MOF structures, given its structural similarity (Vizuet et al., 2021).

Liquid Chromatography and Sensitive Detection

  • High-Performance Liquid Chromatography : Fluorinated benzoic acids, including compounds like 2-fluoro-4-isopropoxybenzoic acid, may find applications in high-performance liquid chromatography, particularly as precolumn fluorescent labeling reagents for amino acids (Watanabe & Imai, 1981).

properties

IUPAC Name

2-fluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYMPARUPZDGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379077
Record name 2-Fluoro-4-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isopropoxybenzoic acid

CAS RN

289039-81-2
Record name 2-Fluoro-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-isopropoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-fluoro-4-(1-methylethoxy)
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Synthesis routes and methods

Procedure details

To a mixture of methyl 2-fluoro-4-hydroxy-benzoate (2.1 g, 12.4 mmol), potassium carbonate (6.8 g, 49.5 mmol) in dry DMF (13 mL) was added 2-iodopropane (2.5 mL, 24.8 mmol) and the reaction mixture was heated at 60° C. for 2 hours. The reaction was cooled and diluted with ether (50 mL) and filtered over Celite®. The filtrate was washed sequentially with water (3×25 mL) and brine solution (25 mL). The organic layer was separated and dried over MgSO4 and solvent was concentrated in vacuo to give a residue which was purified by silica gel column chromatography using 5-45% EtOAc/hexanes to give methyl 2-fluoro-4-isopropoxybenzoate as a colorless oil (2.2 g, 83%). To a solution of methyl 2-fluoro-4-isopropoxybenzoate (2.2 g, 10.3 mmol) in THF (5.5 mL) was added a suspension of lithium hydroxide (0.9 g, 37.1 mmol) in water (5.5 mL). The reaction mixture was stirred at 70° C. for 2 hours. The reaction mixture was cooled to room temperature and the excess LiOH was removed by filtration. The filtrate was diluted with water (9 ml), and washed with ether (2×5 mL). The aqueous layer was separated and cooled to 0° C. and the pH was adjusted to pH 2 by addition of 6 M HCl solution. The aqueous layer was extracted with EtOAc (3×30 mL). The organics were separated and washed sequentially with water and brine. The organic layer was separated, dried and concentrated in vacuo to give 2-fluoro-4-isopropoxy-benzoic acid (2.45 g, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.98 (t, J=8.8 Hz, 1H), 6.69 (ddd, J=15.1, 10.9, 2.0 Hz, 2H), 4.63 (dt, J=12.1, 6.0 Hz, 1H), 1.39 (d, J=6.1 Hz, 6H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two

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